molecular formula C19H22N2O3S2 B2624245 2-(methylsulfanyl)-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide CAS No. 921925-11-3

2-(methylsulfanyl)-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide

Cat. No.: B2624245
CAS No.: 921925-11-3
M. Wt: 390.52
InChI Key: QUVJVMOZTXLNDX-UHFFFAOYSA-N
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Description

This compound features a benzamide core substituted with a methylsulfanyl group at the 2-position. The benzamide is linked via an ethyl sulfonyl group to a 1,2,3,4-tetrahydroisoquinoline moiety. Its structure combines hydrophobic (tetrahydroisoquinoline, methylsulfanyl) and polar (sulfonamide) regions, which may influence solubility and target binding .

Properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethyl]-2-methylsulfanylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3S2/c1-25-18-9-5-4-8-17(18)19(22)20-11-13-26(23,24)21-12-10-15-6-2-3-7-16(15)14-21/h2-9H,10-14H2,1H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUVJVMOZTXLNDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)NCCS(=O)(=O)N2CCC3=CC=CC=C3C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methylsulfanyl)-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide typically involves multiple steps, starting with the preparation of the benzamide coreCommon reagents used in these reactions include methyl iodide for alkylation and sulfonyl chlorides for sulfonation .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to streamline the synthesis process. The scalability of these methods is crucial for producing the compound in large quantities for research and potential therapeutic applications .

Chemical Reactions Analysis

Types of Reactions

2-(methylsulfanyl)-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted benzamides, depending on the specific reagents and conditions used .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance:

  • A series of sulfonamide derivatives were synthesized and evaluated for their cytotoxic effects against various cancer cell lines such as HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. These compounds were found to induce apoptosis and exhibit IC50 values in the micromolar range, suggesting their potential as anticancer agents .

Enzyme Inhibition

The compound's structural components suggest potential applications as enzyme inhibitors:

  • Sulfonamide derivatives have been studied for their inhibitory effects on enzymes like α-glucosidase and acetylcholinesterase, which are relevant in the treatment of diabetes and Alzheimer's disease respectively. For example, certain derivatives showed promising inhibition rates that could lead to therapeutic advancements in managing these conditions .

Neuroprotective Effects

Tetrahydroisoquinoline analogs have been explored for their neuroprotective effects:

  • Research has highlighted the neuroprotective properties of tetrahydroisoquinoline derivatives against neurodegenerative diseases. These compounds may help mitigate oxidative stress and inflammation in neuronal cells .

Case Studies

Several case studies highlight the efficacy of similar compounds:

  • Study on Antidiabetic Activity : A study demonstrated that benzenesulfonamide derivatives exhibited significant hypoglycemic effects comparable to established antidiabetic drugs like glibenclamide . This suggests that structural modifications in sulfonamides can yield potent antidiabetic agents.
  • Antitumor Evaluation : In another study focusing on novel sulfonamides with triazine rings, compounds showed selective cytotoxicity against cancer cell lines while maintaining lower toxicity towards normal cells . This highlights the importance of structural diversity in enhancing therapeutic efficacy.

Mechanism of Action

The mechanism of action of 2-(methylsulfanyl)-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity or binding to receptors, thereby influencing cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Key Structural Analogues

The following table summarizes structurally related compounds and their properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity Reference
Target Compound C₁₉H₂₁N₃O₃S₂ (inferred) ~403.5 2-(methylsulfanyl), tetrahydroisoquinoline-sulfonamide ethyl Hypothesized enzyme inhibition
2-[2-(4-tert-Butylphenyl)ethyl]-N-(4-fluorophenyl)-TIQ-6-sulfonamide (Compound 29) C₂₈H₃₀FN₃O₂S 491.62 4-tert-butylphenyl, 4-fluorophenyl MGAT2 inhibitor (oral efficacy)
3-Bromo-N-[2-(TIQ-2-sulfonyl)ethyl]benzamide C₁₈H₁₈BrN₃O₃S₂ ~485.3 3-bromo Unknown (structural analog)
N-[2-(1,3-Benzothiazol-2-yl)phenyl]-4-TIQ-2-sulfonylbenzamide C₂₉H₂₃N₃O₃S₂ 525.64 Benzothiazol-2-ylphenyl Undisclosed

Substituent Effects on Pharmacological Activity

  • Target Compound vs. Compound 29 (MGAT2 Inhibitor): Compound 29 () includes a 4-fluorophenyl and bulky 4-tert-butylphenyl group, which enhance lipophilicity and likely improve oral bioavailability.
  • Target Compound vs. 3-Bromo Analog ():
    Replacing methylsulfanyl with bromo introduces steric bulk and electronegativity. Bromo’s electron-withdrawing nature could alter electronic distribution in the benzamide ring, affecting interactions with target proteins. However, bromine’s size might hinder access to binding pockets compared to the smaller methylsulfanyl group .
  • Target Compound vs. Benzothiazole Derivative (): The benzothiazole substituent in adds a rigid heterocycle capable of π-π stacking or hydrogen bonding.

Physicochemical and Pharmacokinetic Considerations

  • Molecular Weight and Drug-Likeness:
    The target compound (MW ~403.5) adheres more closely to Lipinski’s rules (MW < 500) compared to the benzothiazole analog (MW 525.64), suggesting better oral absorption .
  • Solubility and Bioavailability: The sulfonamide linker in all analogs enhances water solubility. However, Compound 29’s fluorophenyl and tert-butyl groups may increase membrane permeability, compensating for its higher molecular weight .

Biological Activity

The compound 2-(methylsulfanyl)-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide is a novel chemical entity that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that illustrate its efficacy in various biological contexts.

Chemical Structure and Properties

The compound can be structurally represented as follows:

  • IUPAC Name : 2-(methylsulfanyl)-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide
  • Molecular Formula : C16H20N2O3S
  • Molecular Weight : 336.41 g/mol

Biological Activity Overview

The biological activity of this compound primarily revolves around its potential as an antitumor agent and its interaction with various biological targets. The following sections detail specific activities and findings.

Antitumor Activity

Recent studies have demonstrated that derivatives of tetrahydroisoquinoline exhibit significant antitumor properties. For instance, a related compound was evaluated for in vitro antitumor activity with IC50 values indicating higher potency compared to established chemotherapeutics like Doxorubicin. The results showed IC50 values ranging from 2.5 to 12.5 µg/mL for several derivatives, suggesting strong antitumor potential .

Compound IDIC50 (µg/mL)Comparison DrugIC50 (µg/mL)
Compound A2.5Doxorubicin37.5
Compound B3Doxorubicin37.5
Compound C12.5Doxorubicin37.5

The mechanism by which this compound exerts its biological activity may involve the inhibition of key enzymes or receptors involved in tumor growth and proliferation. For example, compounds related to tetrahydroisoquinoline have been shown to inhibit monoacylglycerol acyltransferase (MGAT2), which plays a role in fat absorption and metabolic regulation . This suggests a dual mechanism where the compound may not only affect cancer cell viability but also metabolic pathways.

Case Studies and Research Findings

  • In Vitro Studies : A study conducted on novel tetrahydroquinoline derivatives indicated that compounds with similar structural features to our target exhibited significant cytotoxicity against various cancer cell lines . The findings support further investigation into the specific effects of the methylsulfanyl substitution on biological activity.
  • Animal Models : In vivo studies have shown that tetrahydroisoquinoline derivatives can significantly reduce tumor size in murine models, indicating their potential as effective anticancer agents . These studies provide a foundation for future clinical trials.
  • Structure-Activity Relationship (SAR) : Research into the SAR of related compounds has revealed critical insights into how modifications can enhance potency and selectivity against cancer targets . This information is crucial for optimizing the design of new derivatives.

Q & A

What are the critical steps for optimizing the synthesis of 2-(methylsulfanyl)-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide to improve yield and purity?

Answer:
Optimizing sulfonamide derivatives requires addressing chlorosulfonylation efficiency and regioselectivity. Key steps include:

  • Selective Sulfonylation : Use controlled reaction conditions (e.g., low temperatures) to minimize side products during sulfonamide bond formation, as seen in tetrahydroisoquinoline sulfonamide synthesis .
  • Debromination Protocols : Catalytic hydrogenation or metal-assisted debromination can enhance yields, as demonstrated in MGAT2 inhibitor synthesis (total yield increased from 6.8% to 45%) .
  • Purification Strategies : Employ gradient elution in HPLC or recrystallization with polar aprotic solvents (e.g., acetonitrile) to isolate high-purity fractions .

How can researchers resolve contradictions in biological activity data for sulfonamide derivatives like this compound?

Answer:
Discrepancies often arise from structural analogs or assay variability. Methodological approaches include:

  • Structure-Activity Relationship (SAR) Profiling : Systematically vary substituents on the benzamide or tetrahydroisoquinoline moieties to isolate critical functional groups, as shown in MGAT2 inhibitor studies .
  • Orthogonal Assays : Validate activity using both enzymatic (e.g., MGAT2 inhibition) and cell-based assays to confirm target engagement .
  • Meta-Analysis of Published Data : Cross-reference physicochemical properties (e.g., logP, solubility) with activity trends to identify outliers .

What experimental designs are suitable for assessing the environmental fate of this compound?

Answer:
Adopt a tiered approach aligned with environmental chemistry frameworks:

  • Abiotic Stability Studies : Evaluate hydrolysis/photolysis rates under varying pH and UV conditions, following protocols for sulfonamide degradation .
  • Biotic Transformation Assays : Use soil microcosms or activated sludge systems to track metabolic byproducts via LC-MS/MS .
  • Compartmental Distribution Modeling : Apply fugacity models (e.g., EQC) to predict partitioning into water, soil, or biota based on octanol-water coefficients (logKow) .

How should researchers design preclinical studies to evaluate this compound’s pharmacological properties?

Answer:
Leverage randomized block designs with split-plot configurations for robustness:

  • In Vivo Efficacy : Use dose-ranging studies in animal models (e.g., rodents) with staggered treatment groups to control for metabolic variability .
  • Pharmacokinetic Profiling : Collect serial plasma/tissue samples to calculate AUC, Cmax, and half-life, ensuring n ≥ 4 replicates per timepoint .
  • Toxicological Screening : Integrate histopathology and serum biomarkers (e.g., ALT, creatinine) to assess organ-specific toxicity .

What theoretical frameworks are applicable for studying this compound’s enzyme inhibition mechanism?

Answer:
Integrate computational and empirical models:

  • Molecular Dynamics (MD) Simulations : Map binding interactions between the sulfonamide group and enzyme active sites (e.g., MGAT2) using docking software (e.g., AutoDock Vina) .
  • Free Energy Perturbation (FEP) : Quantify binding affinity changes induced by methylsulfanyl or tetrahydroisoquinoline modifications .
  • Kinetic Analysis : Apply Michaelis-Menten or allosteric modulation models to differentiate competitive/non-competitive inhibition .

How can researchers validate the metabolic stability of this compound in hepatic systems?

Answer:

  • Microsomal Incubations : Use human liver microsomes (HLM) with NADPH cofactor to measure intrinsic clearance (CLint) via LC-MS .
  • CYP450 Inhibition Screening : Test isoform-specific activity (e.g., CYP3A4, 2D6) using fluorogenic substrates to identify metabolic liabilities .
  • Reaction Phenotyping : Employ chemical inhibitors (e.g., ketoconazole for CYP3A4) to delineate primary metabolic pathways .

What advanced analytical techniques are recommended for characterizing degradation products?

Answer:

  • High-Resolution Mass Spectrometry (HRMS) : Identify unknown degradants using accurate mass (<5 ppm error) and isotopic patterns .
  • NMR Spectroscopy : Assign structural motifs (e.g., methylsulfanyl vs. sulfonamide) via ¹H/¹³C correlation experiments (HSQC, HMBC) .
  • X-ray Crystallography : Resolve crystal structures of degradation byproducts to confirm stereochemical changes .

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